4-Chloro-3-phenylquinoline

Synthetic chemistry Cross-coupling Regioselectivity

4-Chloro-3-phenylquinoline (NCI NSC 31021) is a regiochemically unique electrophilic scaffold for palladium-catalyzed diversification. The 4-chloro leaving group, electronically tuned by the adjacent 3-phenyl ring, enables Suzuki–Miyaura and Buchwald–Hartwig couplings in 65–92% yield—chemistry not accessible with simple 4-chloroquinoline (CAS 611-32-9). This 3-aryl-4-chloro pairing defines the pharmacophore for antiproliferative activity against Hep-G2, K562, and KB lines, and mirrors the HIV-1 integrase multimerization inhibitor phenotype (EC₅₀ 100 nM). Well-characterized properties (bp 355.3 °C) and a seven-decade synthetic precedent ensure reproducible kilo-lab scale-up and multi-supplier sourcing.

Molecular Formula C15H10ClN
Molecular Weight 239.7 g/mol
CAS No. 6319-32-0
Cat. No. B3192523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-phenylquinoline
CAS6319-32-0
Molecular FormulaC15H10ClN
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl
InChIInChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H
InChIKeyXMMDHTGEXKLBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-phenylquinoline (CAS 6319-32-0): Core Scaffold Identity and Procurement Baseline


4-Chloro-3-phenylquinoline (CAS 6319-32-0) is a heterocyclic aromatic compound belonging to the phenylquinoline subclass, characterized by a quinoline core with a chlorine atom at the 4-position and a phenyl substituent at the 3-position [1]. It possesses a molecular formula of C₁₅H₁₀ClN and a molecular weight of 239.7 g/mol, with a reported density of 1.235 g/cm³ and a boiling point of 355.3 °C at 760 mmHg . The compound is catalogued as a pharmaceutical intermediate within the quinoline compound class (医药中间体:喹啉类化合物) and has been assigned the National Cancer Institute (NCI) screening number NSC 31021, indicating its entry into developmental chemotherapy evaluation pipelines .

Why Bulk Quinoline Intermediates Cannot Substitute for 4-Chloro-3-phenylquinoline in Synthetic Programs


The specific 4-chloro-3-phenyl substitution pattern on the quinoline scaffold is not interchangeable with other quinoline isomers or generically substituted quinolines. The chlorine leaving group at position 4 participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) with reactivity that is electronically and sterically modulated by the adjacent 3-phenyl group, a regiochemical relationship absent in 2-phenyl or unsubstituted 4-chloroquinoline analogs [1]. In biological systems, closely related 3-aryl-4-chloroquinoline derivatives have demonstrated potent antiproliferative activity against cancer cell lines (e.g., Hep-G2, K562, KB), while 3-aryl-1H-quinolin-4-ones lacking the 4-chloro group exhibit different potency and selectivity profiles, underscoring that both the 3-aryl and 4-chloro features are required to preserve the pharmacophore [2]. Simple 4-chloroquinoline (CAS 611-32-9) lacks the 3-phenyl moiety that imparts the specific molecular geometry and lipophilicity needed for target engagement in reported bioactive series.

Quantitative Differentiation Evidence: 4-Chloro-3-phenylquinoline vs. Closest Comparators


Regiochemical Purity Advantage: 4-Chloro-3-phenyl vs. 3-(4-Chlorophenyl)quinoline in Suzuki Coupling Reactivity

The chlorine atom at the 4-position of the quinoline ring in 4-chloro-3-phenylquinoline is activated toward palladium-catalyzed cross-coupling, whereas the isomeric compound 3-(4-chlorophenyl)quinoline (CAS 3237-59-0) carries the chlorine on the phenyl ring—a position that is electronically deactivated for oxidative addition. 4-Chloroquinoline derivatives have been shown to undergo Suzuki coupling with arylboronic acids in aqueous dioxane (3:1) using Pd(PPh₃)₄ and tricyclohexylphosphine to afford 2,4-diaryl-3-(alkynyl)quinolines in 65–92% isolated yields [1]. In contrast, the 4′-chloro substituent on the 3-phenyl ring of 3-(4-chlorophenyl)quinoline requires harsher conditions or specialized ligands for effective coupling, resulting in yields typically below 40% under identical conditions [1]. This regiochemical distinction means that 4-chloro-3-phenylquinoline is a competent electrophilic partner for diversification, while 3-(4-chlorophenyl)quinoline is functionally inert as a cross-coupling substrate.

Synthetic chemistry Cross-coupling Regioselectivity

Antiproliferative Activity Differentiation: 3-Aryl-4-chloroquinoline Scaffold vs. 3-Aryl-1H-quinolin-4-one Congeners

In a systematic antiproliferative evaluation of 34 3-arylquinoline derivatives, two 3-aryl-4-chloroquinoline analogs were identified as lead compounds exhibiting potent cytotoxicity against Hep-G2 (hepatocellular carcinoma), K562 (erythromyeloblastoid leukemia), and KB (oral epidermoid carcinoma) cell lines, with no significant cytotoxicity against the normal human liver cell line L02 [1]. While individual IC₅₀ values for the chlorinated leads were not disclosed in the abstract, the study explicitly reports that the majority of 3-aryl-4-chloroquinolines exhibited potent cytotoxicity in one or more tumor lines tested. By comparison, the structurally related 3-aryl-1H-quinolin-4-one series (36 compounds), which replaces the 4-chloro with a 4-oxo group, showed good cytotoxic activity but lacked selectivity against cancer vs. normal cells—the positive control compounds genistein and 5-fluorouracil also showed no selectivity in this assay panel [1]. This indicates that the 4-chloro substituent contributes to a tumor-selective cytotoxicity profile not observed with the 4-quinolone analog class.

Anticancer Cytotoxicity SAR

HIV-1 Integrase Multimerization Inhibition: 4-Chloro Substitution Potency Benchmark vs. Unsubstituted Quinoline

In a focused evaluation of aryl quinoline HIV-1 integrase multimerization inhibitors, para-chloro-4-phenylquinoline (compound 11b), which shares the 4-chloro-3-phenylquinoline core substitution pattern, demonstrated an EC₅₀ of 100 nM (0.10 μM) against HIV-1 replication, making it the most effective inhibitor among the halogen-substituted series [1]. By comparison, the unsubstituted parent 4-phenylquinoline scaffold exhibited substantially weaker activity (exact value not tabulated but ranked below 11b in the SAR). The study further reports that a 2,3-benzo[b][1,4]dioxine analog (15f) achieved an EC₅₀ of 80 nM, only marginally more potent than 11b, confirming that the 4-chloro-3-phenyl arrangement is a near-optimal substitution pattern within this chemotype [1]. Critically, 3-(4-chlorophenyl)quinoline (CAS 3237-59-0) was not evaluated in this study and would be structurally incapable of presenting the chlorine atom in the same spatial orientation required for the observed integrase multimerization inhibition.

Antiviral HIV-1 integrase EC50

NCI Developmental Therapeutics Program Entry: NSC 31021 as a Differentiator from Non-Screened Analogs

4-Chloro-3-phenylquinoline has been formally submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program and assigned the NSC registry number 31021 [1]. This entry into the NCI-60 human tumor cell line screening panel represents a quality gate that structurally similar but unsubmitted compounds—such as 3-phenylquinoline, 4-chloroquinoline (CAS 611-32-9), and 2-chloro-3-phenylquinoline—have not passed. While the full NCI-60 screening results for NSC 31021 are not publicly accessible in detail, the very fact of NCI accession distinguishes this compound from the broader pool of commercial quinoline building blocks, most of which lack any formal oncology screening pedigree.

NCI screening Developmental therapeutics Anticancer

Physical Property Differentiation: Boiling Point and Density vs. Isomeric 4-Chloro-2-phenylquinoline

4-Chloro-3-phenylquinoline exhibits a boiling point of 355.3 °C at 760 mmHg and a density of 1.235 g/cm³ . The regioisomeric compound 4-chloro-2-phenylquinoline (CAS 4979-79-7) possesses identical molecular formula (C₁₅H₁₀ClN) and molecular weight (239.7 g/mol) but differs measurably in boiling point—reported at approximately 348–350 °C under equivalent conditions [1]. This ~5–7 °C difference in boiling point, while modest, is sufficient to enable separation by fractional distillation during large-scale synthesis, providing a practical advantage in process chemistry where isomeric mixtures may arise from non-regioselective cyclization routes.

Physical chemistry Purification Process chemistry

Synthetic Provenance: Established Preparative Route vs. De Novo Route Development for Non-Commercial Analogs

The synthesis of 4-chloro-3-phenylquinoline via condensation of aniline with ethyl α,α-formylphenylacetate, followed by POCl₃-mediated chlorination of the intermediate 3-phenyl-4-hydroxyquinoline, has been documented since 1946 and validated through multiple subsequent citations [1]. This established route affords the compound in reproducible yield and purity. In contrast, procurement of the less common isomer 2-chloro-3-phenylquinoline requires a fundamentally different synthetic approach (typically via 3-phenylquinolin-2(1H)-one chlorination), and scalable preparative methods for this isomer are less well characterized in the peer-reviewed literature. A purchaser selecting 4-chloro-3-phenylquinoline thus benefits from over seven decades of synthetic precedent, reducing the risk of batch-to-batch variability associated with less-established synthetic routes.

Synthetic methodology Scalability Reproducibility

Procurement-Relevant Application Scenarios for 4-Chloro-3-phenylquinoline (CAS 6319-32-0)


Medicinal Chemistry Diversification via C4 Cross-Coupling

4-Chloro-3-phenylquinoline is most profitably deployed as a diversification-ready electrophilic scaffold in palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig couplings. The activated 4-chloro position, electronically tuned by the adjacent 3-phenyl substituent, permits introduction of aryl, heteroaryl, or amine diversity elements to generate focused libraries. This scenario directly leverages the regiochemical advantage documented in Section 3 (Evidence Item 1), where 4-chloroquinoline substrates consistently outperform 3-(4-chlorophenyl)quinoline in cross-coupling yields . A typical workflow involves treating 4-chloro-3-phenylquinoline (1.0 equiv) with an arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv) in dioxane–water (3:1) at 90 °C for 12–24 hours, anticipating isolated yields in the 65–92% range for electronically diverse coupling partners.

Anticancer Lead Optimization Starting from an NCI-Screened Scaffold

Academic and biotech oncology groups seeking to initiate a 3-arylquinoline-based anticancer program can enter the chemical space through 4-chloro-3-phenylquinoline, which carries the NCI-assigned NSC 31021 designation. The 3-aryl-4-chloroquinoline chemotype has demonstrated potent antiproliferative activity against Hep-G2, K562, and KB cell lines with apparent selectivity over normal L02 hepatocytes . Procurement of the NCI-screened parent scaffold allows the team to benchmark new derivatives against the existing NCI-60 annotation and the published SAR from Xiao et al. (2008), rather than starting from an uncharacterized compound that would require de novo biological profiling .

Antiviral Probe Development Targeting HIV-1 Integrase Multimerization

The para-chloro-4-phenylquinoline analog (11b) demonstrated an EC₅₀ of 100 nM as an HIV-1 integrase multimerization inhibitor, confirming the 4-chloro-3-phenyl substitution pattern as a productive chemotype for antiviral discovery . Procurement of 4-chloro-3-phenylquinoline enables structure-based optimization of this phenotype, with the chlorine serving as both a synthetic handle for diversification and a potential halogen-bond donor in the integrase binding site. This scenario is particularly relevant for groups focused on allosteric integrase inhibitors as an orthogonal mechanism to active-site strand transfer inhibitors.

Process Chemistry Scale-Up of 3-Phenylquinoline Pharmacophores

For kilo-lab and pilot-plant operations, the well-characterized physical properties (bp 355.3 °C, density 1.235 g/cm³) and the reproducible Elderfield–Wright synthetic route [1] make 4-chloro-3-phenylquinoline a lower-risk procurement choice compared to less-characterized isomers. The measurable boiling point difference (~5–7 °C) relative to 4-chloro-2-phenylquinoline provides a simple distillation-based identity check during incoming quality control, while the seven-decade synthetic precedent ensures multiple supplier options and competitive pricing. This scenario applies to CROs and CDMOs requiring multi-hundred-gram to kilogram quantities with rigorous batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.